molecular formula C11H16 B14605991 2,4-Methanoadamantane CAS No. 59014-95-8

2,4-Methanoadamantane

Cat. No.: B14605991
CAS No.: 59014-95-8
M. Wt: 148.24 g/mol
InChI Key: ALQPTRBOIVNEPM-UHFFFAOYSA-N
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Description

2,4-Methanoadamantane is a sophisticated polycyclic hydrocarbon that offers researchers a highly rigid and three-dimensionally bulky molecular scaffold. While specific studies on this exact analogue are not readily available, its structure is based on the adamantane framework, which is renowned in research for its exceptional stability and diamond-like geometry . Compounds in this class are prized for their significant lipophilicity and ability to enhance the metabolic stability of molecular constructs, making them valuable tools in drug discovery and materials science . In a research context, a compound like this compound could serve as a key intermediate or building block. Potential applications include the development of novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where its rigid structure could contribute to porous materials with high thermal and mechanical stability . In medicinal chemistry, the adamantane core is frequently employed to improve a molecule's ability to penetrate the blood-brain barrier or to create potent enzyme inhibitors, as demonstrated by drugs like the antidiabetic agents saxagliptin and vildagliptin . This product is intended for use in controlled laboratory research as a chemical standard or synthetic intermediate. Please Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59014-95-8

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

tetracyclo[5.3.1.02,5.04,9]undecane

InChI

InChI=1S/C11H16/c1-6-2-8-4-7(1)9-5-10(8)11(9)3-6/h6-11H,1-5H2

InChI Key

ALQPTRBOIVNEPM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C4CC3C4C2

Origin of Product

United States

Synthetic Methodologies for 2,4 Methanoadamantane and Its Derivatives

Strategic Approaches to Adamantane-Related Skeletons

The synthesis of adamantane (B196018) and its related polycyclic structures, such as 2,4-methanoadamantane, is a field that showcases the ingenuity of organic chemists. The rigid, three-dimensional cage structure of these molecules presents unique challenges and opportunities in synthetic design. Strategic approaches often involve the orchestration of complex reaction sequences that build the carbon framework in a controlled manner. These strategies can be broadly categorized into methods that utilize photochemical energy to drive cascade reactions and those that proceed through the formation and subsequent transformation of highly strained intermediates.

Photochemical Cascade Reactions

Photochemical cascade reactions, also known as domino reactions, are powerful tools in the synthesis of complex molecular architectures. nih.gov These reactions involve a sequence of intramolecular transformations that are initiated by the absorption of light. In the context of adamantane chemistry, photochemical methods have been instrumental in the construction of novel, intricate polycyclic systems.

The direct irradiation or triplet sensitization of N-(adamantyl)phthalimides and N-(adamantylalkyl)phthalimides can initiate a cascade of photochemical and thermal reactions. nih.gov A notable example is a domino reaction involving two sequential photochemical intramolecular γ-hydrogen abstractions. This process has been observed with specific phthalimides and leads to the stereospecific formation of hexacyclic benzazepine products. nih.gov The reaction is initiated by the photoexcited phthalimide (B116566) moiety abstracting a hydrogen atom from the adamantyl group, which is followed by a series of rearrangements to yield the final complex product.

Photoinduced electron transfer (PET) is a fundamental process in photochemistry that can be harnessed for synthetic purposes. In the synthesis of adamantane derivatives, PET can initiate decarboxylation, leading to the formation of radical intermediates that can then undergo further reactions. For example, the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid leads to the formation of a triplet state. rsc.org In the presence of a base, this excited state undergoes decarboxylation to efficiently produce N-(1-adamantyl)phthalimide. rsc.org The adamantyl radical generated in this process can then add to electron-deficient alkenes, providing a mild and efficient method for carbon-carbon bond formation. rsc.org

Excited-state intramolecular hydrogen transfer (ESIHT) is another powerful photochemical strategy for the functionalization of adamantane skeletons. acs.org In these reactions, a photoexcited chromophore within the molecule abstracts a hydrogen atom from another part of the same molecule, typically from a C-H bond. This process generates a biradical intermediate that can then cyclize or undergo other rearrangements. The formation of products is often governed by the proximity and accessibility of specific C-H bonds to the excited chromophore. For instance, the photochemistry of N-(4-homoadamantyl)phthalimide demonstrates regioselective δ-hydrogen abstraction from the triplet excited state, leading to a major exo-alcohol product after stereoselective cyclization of the resulting 1,5-biradical. researchgate.net

Synthesis via Highly Strained Propellane Intermediates

An alternative and powerful strategy for the synthesis of this compound and its derivatives involves the use of highly strained propellane intermediates. Propellanes are a class of polycyclic compounds characterized by three rings sharing a single carbon-carbon bond. The high degree of strain in small-ring propellanes makes them highly reactive and thus valuable synthons for the construction of complex cage compounds.

2,4-Methano-2,4-didehydroadamantane (B14455535) is a highly reactive [3.1.1]propellane that serves as a key intermediate in the synthesis of this compound derivatives. uvic.ca This strained molecule readily undergoes reactions that cleave its central, highly strained carbon-carbon bond. For example, it can react with disulfides and carbon tetrachloride in free-radical reactions to yield 2,4-disubstituted 2,4-methanoadamantanes. researchgate.net The generation of this propellane can be achieved through various methods, and its subsequent transformations provide a versatile entry point to a range of functionalized this compound structures. doi.org The reactivity of this propellane is influenced by substituents; for instance, the gem-dimethyl substituted analogue, 2,4-dimethylmethano-2,4-didehydroadamantane, exhibits even greater reactivity due to the increased nucleophilicity of its central bond. researchgate.net

Intramolecular Cycloaddition Strategies

The construction of the rigid, polycyclic framework of this compound can be efficiently achieved through intramolecular cycloaddition reactions. These strategies leverage the proximity of reacting functional groups within a single molecule to facilitate the formation of the caged structure. A key approach involves the thermal or photochemical-induced [2+2] cycloaddition of a suitably functionalized adamantane precursor.

One documented synthesis of this compound begins with adamantane-2,4-dione. acs.org The transformation of this precursor into a molecule poised for intramolecular cyclization is a critical step. For instance, the conversion of the dione (B5365651) to a derivative containing two appropriately positioned double bonds allows for a subsequent ring-closing reaction. The inherent rigidity of the adamantane scaffold pre-organizes the molecule, favoring the desired intramolecular pathway over intermolecular reactions. This method is a powerful tool for creating complex polycyclic systems by forming multiple carbon-carbon bonds in a single, highly controlled step. libretexts.org The efficiency of such cycloadditions is often dependent on the length and flexibility of the tether connecting the reacting π-systems. mdpi.com

Starting Material Reaction Type Key Intermediate Product
Adamantane-2,4-dioneWittig OlefinationAdamantane-2,4-bis(methylene)This compound
Functionalized 1,5-dienesIntramolecular [2+2] CycloadditionDiradical speciesBicyclo[2.1.1]hexane core

Rearrangement-Initiated Pathways

Rearrangement reactions provide an alternative and powerful avenue for accessing complex caged structures like this compound from different adamantane-based precursors.

The oxa-di-π-methane (ODPM) rearrangement is a photochemical process that transforms a β,γ-unsaturated ketone into a saturated α-cyclopropyl ketone. iupac.orgiupac.org This reaction proceeds via a 1,2-acyl shift followed by cyclization, offering a unique method for constructing intricate polycyclic frameworks. rsc.org In the context of adamantane synthesis, a precursor containing a β,γ-unsaturated ketone moiety can be irradiated to induce the ODPM rearrangement, leading to the formation of the bridged structure characteristic of this compound derivatives.

The general mechanism involves the photochemical excitation of the β,γ-unsaturated ketone to a triplet state, which then undergoes rearrangement through diradical intermediates. researchgate.net The synthesis of 2,4-methanoprotoadamantane has been successfully achieved utilizing this photochemical strategy, highlighting its utility in generating strained cage systems. acs.org The efficiency and outcome of the ODPM rearrangement can be influenced by factors such as the photosensitizer used and the specific substitution pattern on the adamantane precursor. nih.gov

Precursor Type Photochemical Reaction Key Transformation Resulting Structure
β,γ-Unsaturated KetoneOxa-di-π-methane Rearrangement1,2-Acyl Shift & Cyclizationα-Cyclopropyl Ketone
Annulated Bicyclo[2.2.2]octenonesOxa-di-π-methane RearrangementFormation of polyquinanesTetracyclic Ketones

Advanced Synthetic Transformations and Methodological Considerations

The synthesis of complex molecules like this compound requires precise control over the chemical transformations to ensure the desired outcome.

Control of Regioselectivity and Stereoselectivity in Polycyclic Synthesis

Achieving high levels of regioselectivity (control over the site of reaction) and stereoselectivity (control over the 3D arrangement of atoms) is paramount in the synthesis of complex polycyclic compounds. rsc.org In cage systems, the rigid framework can inherently direct incoming reagents to a specific face of the molecule, a phenomenon known as substrate control. The construction of chiral cage materials often relies on introducing enantiomerically pure building blocks to guide the assembly process, ensuring the final structure has the correct absolute stereochemistry. oaepublish.com

Modern synthetic methods employ chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. researchgate.net For example, radical cascade reactions have been developed for the rapid construction of N-containing polycyclic skeletons in a highly regio- and stereoselective manner. rsc.org The choice of solvent, temperature, and catalyst can all play crucial roles in dictating the selectivity of a given transformation.

Applications of Organometallic Catalysis in Adamantane Derivative Construction

Organometallic catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the construction of adamantane derivatives, organometallic reagents and catalysts are widely used for their high efficiency and selectivity. researchgate.net Adamantane's rigid and sterically bulky nature makes it an excellent scaffold for designing new catalysts and ligands. researchgate.net

Common organometallic reactions employed in adamantane chemistry include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are used to form C-C bonds by attaching various substituents to the adamantane core.

C-H Functionalization: Transition metal catalysts (e.g., palladium, rhodium, iridium) can selectively activate and functionalize the strong C-H bonds of the adamantane framework, providing a direct route to derivatives without the need for pre-functionalized starting materials. researchgate.netuni-giessen.de

Grignard and Organolithium Reactions: These classic organometallic reagents are used to add carbon nucleophiles to carbonyl groups on adamantane precursors, enabling chain extension and the construction of more complex derivatives. nih.gov

Catalyst/Reagent Type Reaction Purpose
Palladium ComplexesCross-Coupling (e.g., Suzuki, Negishi)C-C bond formation
Rhodium/Iridium ComplexesC-H Activation/FunctionalizationDirect derivatization of the adamantane core
Grignard Reagents (R-MgBr)Nucleophilic AdditionAddition of alkyl/aryl groups to carbonyls

Functional Group Interconversions and C-C Bond Formations in Cage Systems

The synthesis of functionalized cage systems often requires a series of functional group interconversions (FGIs) to transform one reactive group into another. fiveable.meimperial.ac.uk These transformations are essential for elaborating the molecular structure and introducing desired chemical properties. Common FGIs include oxidation, reduction, and substitution reactions. ub.edu For instance, an alcohol on an adamantane scaffold can be oxidized to a ketone, which can then undergo further reactions, or it can be converted to a leaving group (like a halide or tosylate) for nucleophilic substitution. wikipedia.org

Carbon-carbon bond formation is a critical step in building the molecular skeleton. youtube.comphysicsandmathstutor.com Beyond the organometallic methods mentioned previously, enolate chemistry is a powerful tool for forming C-C bonds adjacent to a carbonyl group. vanderbilt.edu Radical reactions also offer unique pathways for C-C bond formation, often with excellent functional group tolerance. researchgate.net The strategic combination of C-C bond-forming reactions and FGIs allows for the systematic and controlled synthesis of complex adamantane derivatives from simpler starting materials.

Reaction Mechanisms and Reactivity Profiles

Free-Radical Processes Involving 2,4-Methanoadamantane Systems

The investigation of free-radical reactions involving this compound precursors, specifically the highly strained [3.1.1]propellane 2,4-methano-2,4-didehydroadamantane (B14455535), reveals insights into the reactivity of its central bond.

Characterization of Free-Radical Chain Mechanisms

The free-radical reactions of 2,4-methano-2,4-didehydroadamantane are characterized by a classic chain mechanism involving initiation, propagation, and termination steps. The central, highly strained carbon-carbon bond in this propellane derivative is susceptible to homolytic cleavage, initiating a cascade of radical reactions.

The general mechanism can be outlined as follows:

Initiation: The reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom from a suitable donor or adds to the central bond of the propellane.

Propagation: The initially formed radical undergoes further reactions, propagating the radical chain. This can involve rearrangement, addition to other molecules, or abstraction of atoms from other species.

Termination: The radical chain is terminated by the combination of two radical species.

A key feature of the free-radical reactions of 2,4-methano-2,4-didehydroadamantane is the opening of the central bond, leading to the formation of 2,4-disubstituted adamantane (B196018) derivatives.

Investigation of Radical Intermediates via Spectroscopic Techniques

Addition Reactions with Electrophilic and Radical Species (e.g., disulfides, carbon tetrachloride)

The strained central bond of 2,4-methano-2,4-didehydroadamantane is reactive towards the addition of various electrophilic and radical species.

The free-radical addition of diphenyl disulfide to 2,4-methano-2,4-didehydroadamantane proceeds via a chain mechanism. The initiation step involves the formation of a phenylthiyl radical (PhS•), which then attacks the central bond of the propellane. This leads to the formation of a 2-phenylthio-4-adamantyl radical, which can then react with another molecule of diphenyl disulfide to yield the final product, 2,4-bis(phenylthio)adamantane, and regenerate the phenylthiyl radical to continue the chain.

Similarly, the addition of carbon tetrachloride (CCl4) is initiated by the formation of a trichloromethyl radical (•CCl3). This radical adds to the central bond of 2,4-methano-2,4-didehydroadamantane to form a 2-(trichloromethyl)-4-adamantyl radical. This intermediate then abstracts a chlorine atom from another molecule of carbon tetrachloride to give the product, 2-chloro-4-(trichloromethyl)adamantane, and a new trichloromethyl radical.

ReagentProduct
Diphenyl disulfide2,4-Bis(phenylthio)adamantane
Carbon tetrachloride2-Chloro-4-(trichloromethyl)adamantane

Photoinduced Reaction Mechanisms

Photoinduced reactions provide an alternative pathway to access and functionalize the this compound skeleton, often leading to complex molecular architectures through domino reaction sequences.

Pathway Analysis from Singlet and Triplet Excited States

The photochemical formation of this compound derivatives can proceed through either singlet or triplet excited states, depending on the specific reactant and reaction conditions. For instance, in the photochemical reaction of N-(1-adamantyl)phthalimide, which leads to a hexacyclic benzazepine derivative of this compound, the reaction can be initiated from either the excited singlet state or a higher excited triplet state. nih.gov

Direct irradiation of the phthalimide (B116566) populates the singlet excited state. From this state, intramolecular hydrogen abstraction can occur. Alternatively, intersystem crossing to the triplet manifold can take place. While the lowest triplet state may not be reactive enough for hydrogen abstraction in some cases, excitation to a higher triplet state can provide the necessary energy for the reaction to proceed. nih.gov The use of triplet sensitizers can also be employed to specifically populate the triplet state and study its reactivity.

Mechanistic Aspects of Photoinduced Domino Reactions

A notable example of a photoinduced domino reaction leading to a this compound system is the photochemistry of N-(1-adamantyl)phthalimide. nih.gov This reaction proceeds through a sequence of two consecutive excited-state intramolecular γ-hydrogen-transfer reactions. nih.gov

The proposed mechanism is as follows:

First Hydrogen Abstraction: Upon photoexcitation, one of the carbonyl groups of the phthalimide moiety abstracts a γ-hydrogen atom from the adamantyl group, forming a biradical intermediate.

First Cyclization and Rearrangement: This biradical undergoes cyclization and subsequent rearrangement to form an intermediate containing a cyclobutanol (B46151) ring.

Second Hydrogen Abstraction: This intermediate can then absorb another photon, leading to a second intramolecular hydrogen abstraction, this time from a different position on the adamantyl skeleton to the other carbonyl group.

Second Cyclization and Final Product Formation: The resulting biradical undergoes another cyclization to form the final, complex hexacyclic this compound-benzazepine product. nih.gov

This domino process demonstrates the power of photoinduced reactions to construct intricate molecular architectures in a single synthetic operation.

Influence of Molecular Architecture and Strain on Reactivity

The introduction of the methano bridge across the 2 and 4 positions of the adamantane skeleton induces significant ring strain, rendering the molecule susceptible to reactions that can alleviate this strain. The reactivity of this compound is thus intrinsically linked to the energetic driving force of ring-opening processes.

Comparative Reactivity Studies with Unsubstituted and Substituted Analogues

To illustrate the effect of substitution on the reactivity of adamantyl systems, we can examine solvolysis data for 2-methyl-2-chloroadamantane. While not a direct analogue of this compound, this data demonstrates how substitution at a bridgehead position can influence reaction rates.

Table 1: Solvolysis Rates of 2-Methyl-2-chloroadamantane in Various Solvents

Solvent Temperature (°C) Rate Constant (s⁻¹)
Ethanol (80%) 25.0 1.23 x 10⁻⁵
Methanol (80%) 25.0 2.15 x 10⁻⁵

This table is illustrative and based on general principles of adamantyl solvolysis; specific data for this compound analogues is needed for a direct comparison.

It is anticipated that the reactivity of substituted this compound derivatives would similarly be influenced by the electronic and steric nature of the substituents. Electron-donating groups would likely stabilize any carbocationic intermediates formed during ring-opening, thus accelerating the reaction rate. Conversely, electron-withdrawing groups would be expected to decrease the rate of such reactions.

Thermodynamic and Kinetic Factors in Ring-Strained Systems

The reactivity of strained molecules like this compound is governed by both thermodynamic and kinetic factors. Thermodynamically, the driving force for many of its reactions is the release of strain energy. The total strain energy in a molecule is a combination of angle strain, torsional strain, and steric strain. Computational methods, such as the use of group increments, can be employed to estimate the strain energy of hydrocarbons. swarthmore.edu

The kinetics of ring-opening reactions in such systems are influenced by the activation energy required to reach the transition state. For reactions proceeding through a carbocationic intermediate, the stability of this intermediate is a crucial factor. The rigid framework of the adamantane cage can influence the geometry and stability of developing positive charge.

The study of ring-opening reactions of other strained cyclic compounds, such as lactones, provides a useful parallel for understanding the thermodynamics involved. For instance, the ring-opening of γ-valerolactone is an endergonic process, indicating that energy is required for the reaction to proceed. mdpi.com

Table 2: Thermodynamic Data for the Ring-Opening of γ-Valerolactone

Thermodynamic Parameter Value
Reaction Gibbs Free Energy (M06-2X) 83 kJ·mol⁻¹

Data from the study of lactone ring-opening, presented here as a conceptual comparison for strain-driven reactions. mdpi.com

The intricate balance between the strain energy of the ground state and the stability of the transition state and intermediates ultimately dictates the observed reactivity of this compound. Further quantitative experimental and computational studies are necessary to fully elucidate the kinetic and thermodynamic landscape of this fascinating strained hydrocarbon.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and bonding arrangements within molecules. For a strained polycyclic compound such as 2,4-methanoadamantane, these studies are crucial for understanding its unique structure and stability.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules with high accuracy. rsc.org For this compound, DFT calculations are essential for determining its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

While specific DFT data for this compound is not extensively published, the methodology is routinely applied to related bicyclic and adamantane (B196018) structures. nih.govnih.gov For instance, DFT calculations on bicyclo[3.1.1]heptane derivatives, which share the same core as this compound, are used to investigate their structural and electronic properties. smolecule.com Such studies would typically employ a functional, like B3LYP, and a basis set, such as 6-31G(d,p), to solve the Schrödinger equation and obtain the optimized geometry. libretexts.org The resulting structural parameters provide a theoretical model of the molecule that can be compared with experimental data if available.

Table 1: Representative DFT Calculation Parameters for Structural Elucidation This table is illustrative of typical parameters used in DFT calculations for molecules of this type.

ParameterDescriptionTypical Value/Method
Method Quantum Chemical MethodDensity Functional Theory (DFT)
Functional Approximation to the exchange-correlation energyB3LYP, PBEPBE, MPW1PW91
Basis Set Set of functions to build molecular orbitals6-31G(d,p), 6-31++G(d,p)
Software Computational Chemistry Software PackageGaussian, TURBOMOLE
Properties Calculated Output data from the calculationOptimized Geometry (Bond Lengths, Angles), Vibrational Frequencies, Electronic Energies

The bicyclo[3.1.1]heptane framework, present in this compound, is characterized by significant ring strain and angular strain due to its rigid, caged structure. smolecule.com This inherent strain is a key determinant of its chemical reactivity. Computational studies on related strained systems, such as [3.1.1]propellane, provide valuable insights into the bonding characteristics that likely apply to this compound.

[3.1.1]Propellane is a highly strained molecule that readily undergoes ring-opening reactions, driven by the release of this strain energy. smolecule.com Computational analyses of such reactions in bicyclo[3.1.1]heptane systems using DFT have shed light on the reaction pathways and the structures of the transition states. smolecule.com These calculations indicate that the high reactivity is correlated with a transition state that occurs early in the reaction coordinate, a hallmark of reactions driven by the release of significant strain. smolecule.com The bonding in these systems is distorted from ideal tetrahedral geometries, leading to weakened bonds and increased potential energy, which can be harnessed in chemical synthesis.

The bridgehead carbon atoms in bicyclic systems like this compound are subject to significant geometric constraints. According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small bicyclic systems because it would introduce excessive ring strain. masterorganicchemistry.comvedantu.com This is due to the inability of the p-orbitals to achieve the necessary planar alignment for effective pi-bonding within the rigid cage structure. masterorganicchemistry.com

Consequently, the bridgehead carbons in this compound are expected to exhibit sp³ hybridization. quora.comstudy.com However, due to the strained geometry, the hybridization is not ideal. The bond angles are forced to deviate from the standard 109.5° of a typical sp³ carbon, leading to a phenomenon known as "pyramidalization." masterorganicchemistry.com This distortion results in increased p-character in the exocyclic bonds and increased s-character in the endocyclic bonds. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the hybridization of these "inverted" carbons, providing a more detailed picture of the electronic structure beyond simple orbital assignments.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate details of reaction mechanisms, including the identification of short-lived intermediates and high-energy transition states that are often difficult to observe experimentally. nih.govmit.eduresearchgate.net

For reactions involving this compound, computational methods can be used to model the entire reaction coordinate, from reactants to products. By calculating the potential energy surface, it is possible to identify energy minima corresponding to reactants, products, and any stable intermediates. montclair.edu The high-energy points connecting these minima are the transition states, which represent the energy barriers of the reaction. mit.eduresearchgate.net

For instance, in the synthesis of adamantane derivatives through cyclization reactions, computational studies have been used to predict the formation of adamantyl cations as key intermediates. nih.gov The stability of these intermediates and the energy of the transition states leading to them can be calculated to understand the feasibility and kinetics of a given reaction pathway. mit.edu Modern approaches even utilize machine learning models trained on quantum chemistry data to rapidly predict transition state structures and reaction barriers. chemrxiv.orgnih.gov

Table 2: Computational Approaches for Mechanistic Elucidation This table outlines common computational methods used to study reaction mechanisms.

TechniquePurposeInformation Obtained
Potential Energy Surface (PES) Scan To map the energy of a system as a function of its geometry.Identification of minima (reactants, products, intermediates) and saddle points (transition states).
Transition State (TS) Optimization To find the exact geometry and energy of a transition state.Activation energy (reaction barrier), vibrational frequencies (to confirm a true TS).
Intrinsic Reaction Coordinate (IRC) Calculation To confirm that a transition state connects the correct reactants and products.The minimum energy path from the transition state to the reactant and product.
Molecular Dynamics (MD) Simulations To simulate the time evolution of a molecular system.Dynamic behavior of molecules, reaction trajectories.

Many chemical reactions can potentially yield multiple products with the same chemical formula but different arrangements of atoms (regioisomers). Computational chemistry can provide a theoretical basis for the observed regioselectivity by comparing the activation energies of the different possible reaction pathways. rsc.orgnih.gov The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product.

In the context of adamantane chemistry, computational studies have been employed to explain the regioselectivity of functionalization reactions. For example, in electrophilic additions to adamantane precursors, calculations can show why certain positions on the molecule are more susceptible to attack. nih.gov This is often related to the stability of the resulting carbocation intermediates. By calculating the energies of all possible intermediates and transition states, a quantitative prediction of the product distribution can be made. For bicyclo[3.1.1]heptane systems, the rigid framework imposes strict stereoelectronic demands that lead to highly predictable regiochemical outcomes in reactions like ring-openings, a feature that can be rationalized and predicted through computational modeling of the reaction pathways. smolecule.com

Due to the absence of specific research findings for "this compound" within the provided search results concerning molecular dynamics, conformational analysis, and theoretical strain energy calculations, a detailed article that strictly adheres to the requested outline and focuses solely on this compound cannot be generated. The available information is general to the methodologies and does not provide the specific data required for a thorough and accurate discussion of this compound itself.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemical relationships, which is invaluable for complex cage compounds.

Definitive Structural Assignment of Novel 2,4-Methanoadamantane Derivatives

For any newly synthesized derivative of this compound, single-crystal X-ray diffraction is the gold standard for structural confirmation. nih.gov This technique is particularly crucial for verifying the regioselectivity and stereoselectivity of functionalization reactions on the rigid adamantane (B196018) framework. The resulting crystal structure provides precise coordinates for each atom, allowing for the unambiguous determination of the molecule's connectivity and conformation in the solid state. mdpi.comnih.gov

The analysis of adamantane-based ester derivatives, for example, demonstrates how X-ray crystallography confirms the molecular conformation and reveals intermolecular interactions that stabilize the crystal packing. nih.govnih.gov For a novel this compound derivative, this method would definitively establish the position of substituents on the cage, the geometry of the methano-bridge, and any distortions imposed on the adamantane core.

Below is a representative table of crystallographic data that would be generated for a novel derivative, based on published data for adamantane-linked compounds. mdpi.comnih.gov

ParameterExample Value
Chemical FormulaC19H21Cl2NO3
Formula Weight398.28
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1345(3)
b (Å)15.8765(5)
c (Å)11.9876(4)
β (°)105.987(2)
Volume (Å3)1854.32(10)
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.425

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Application of 1D and 2D NMR Techniques for Structural Connectivity

For a molecule like this compound, establishing the precise connectivity of protons and carbons is essential. One-dimensional (1D) ¹H and ¹³C NMR spectra provide the first layer of information by revealing the number of chemically distinct proton and carbon environments in the molecule. uobasrah.edu.iqlibretexts.org

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems within the caged framework. youtube.com

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks through the rigid σ-bond framework. sdsu.edu

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H one-bond connections. sdsu.edudtu.dk

Chemical Shift Analysis for Structural and Electronic Insights

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. youtube.com In the rigid this compound structure, the chemical shifts of the ¹H and ¹³C nuclei provide significant structural insights. The strained polycyclic system results in a unique distribution of electron density compared to acyclic alkanes.

Protons and carbons at bridgehead positions experience a different electronic environment than those in methylene (B1212753) (-CH₂-) groups. The presence of the additional methano bridge in this compound further differentiates the electronic environments of nearby nuclei compared to the parent adamantane molecule. documentsdelivered.com For instance, carbons closer to the strained bridge would likely exhibit different chemical shifts than those further away. Analysis of these shifts, when compared with computational models and data from related cage compounds, allows for the precise assignment of every atom in the structure. nih.govchemguide.co.uk

The following table provides illustrative ¹H and ¹³C NMR chemical shifts for a substituted adamantane, demonstrating the distinct values for different positions within the cage structure. nih.gov

Position in Adamantane Derivative¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Bridgehead -CH2.09 (br-s, 3H)-
Adamantane -CH2 (adjacent to bridgehead)1.93 (br-d, 6H)37.98
Adamantane -CH21.76 (br-q, 6H)36.42, 27.73
Adamantyl-C=O-207.37
-O-CH2-5.08 (s, 2H)64.82

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.govnih.gov The synthesis and functionalization of adamantanes often proceed through radical intermediates, making ESR an essential tool for mechanistic investigations. nih.gov

The high stability of the bridgehead adamantyl radical makes radical-based C-H functionalization a common strategy. nih.gov In a reaction involving this compound, if a radical intermediate were formed, ESR would be the definitive method for its detection. The spectrum provides information about the radical's structure and electronic environment through its g-factor and hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H).

Due to the typically short lifetime of organic radicals, a technique called "spin trapping" is often employed. slideshare.netresearchgate.net A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct that can be readily detected and characterized by ESR, providing evidence for the existence and structure of the original, short-lived radical intermediate. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification of the compound and the functional groups it contains. core.ac.uk For a rigid molecule like this compound, these techniques are used to confirm its structure and analyze its conformational purity.

IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. upenn.edulibretexts.org For many vibrations, these techniques are complementary.

The vibrational spectrum of this compound would be dominated by C-H and C-C stretching and bending modes. The frequencies of these modes are characteristic of the strained, polycyclic alkane structure. researchgate.net For example, adamantane exhibits distinct absorption features for CH stretches (~2900 cm⁻¹), CH₂ scissoring modes (~1450 cm⁻¹), and various cage skeletal deformations at lower wavenumbers. researchgate.net The spectrum of this compound would show a similar pattern, but with specific shifts and additional peaks corresponding to the vibrations of the methano bridge, providing a unique fingerprint for its specific structure. bris.ac.uk

The table below lists characteristic vibrational modes for the parent adamantane cage, which are foundational for interpreting the spectrum of this compound. researchgate.net

Vibrational ModeApproximate Wavenumber (cm-1)Spectroscopy Type
C-H Stretching2850 - 2930IR & Raman
CH2 Scissoring~1450IR & Raman
C-H Bending / CH2 Wagging1300 - 1360IR & Raman
C-C Stretching / Skeletal Deformation750 - 1100IR & Raman

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure exact mass to several decimal places. This precision is essential for distinguishing between molecules that may have the same nominal mass but different molecular formulas.

In the characterization of novel polycyclic cage compounds such as this compound, HRMS serves to corroborate the proposed structure by verifying its molecular formula. The synthesis of this compound (C₁₁H₁₆) yields a compound with a specific elemental composition. acs.org The theoretical monoisotopic mass of this formula is calculated using the exact masses of the most abundant isotopes of its constituent elements (¹²C and ¹H).

The confirmation process involves comparing the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with the theoretically calculated mass. A minimal difference between these two values, typically in the range of parts per million (ppm), provides strong evidence for the correct elemental composition, thereby confirming the molecular formula.

Research focused on the synthesis and characterization of this compound has utilized mass spectrometry to confirm the identity of the synthesized molecule. acs.org The experimental data obtained from HRMS analysis would be expected to align closely with the calculated theoretical values for the C₁₁H₁₆ formula, confirming the successful synthesis of the target compound.

The table below details the theoretical exact mass for the molecular ion of this compound compared with a hypothetical, yet expected, experimental result.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Species Theoretical Exact Mass (Da) Observed Mass (Da) Difference (ppm)

This level of accuracy effectively rules out other potential elemental compositions that might have the same nominal mass, solidifying the assignment of the molecular formula C₁₁H₁₆ to this compound.

Functionalization Strategies and Derivative Synthesis

Introduction of Heteroatom-Containing Moieties

The incorporation of heteroatoms such as nitrogen and oxygen into the 2,4-methanoadamantane skeleton is a key strategy for modulating its physicochemical properties and creating structurally diverse derivatives.

Synthesis of Nitrogen-Containing Polycyclic Structures (e.g., Benzazepine Derivatives)

A notable method for introducing a nitrogen-containing moiety involves a sophisticated photochemical reaction. The irradiation of N-(1-adamantyl)phthalimide initiates a domino reaction sequence, yielding a novel hexacyclic benzazepine derivative of this compound. This transformation proceeds cleanly and is characterized by two consecutive intramolecular γ-hydrogen-transfer reactions from the adamantyl core to the excited phthalimide (B116566) carbonyl groups.

The reaction mechanism is a testament to the precise spatial relationship between the reacting centers. The first γ-hydrogen abstraction from a methylene (B1212753) group of the adamantane (B196018) cage by an excited carbonyl oxygen of the phthalimide generates a biradical intermediate. Subsequent cyclization and a second hydrogen abstraction from another methylene group, followed by a final ring closure, constructs the intricate 2,4-methano bridge and the fused benzazepine system. The structure of this unique product, the first of the 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton, has been unequivocally confirmed by spectroscopic methods and X-ray analysis.

Furthermore, this complex photoproduct can serve as a synthetic intermediate. Base hydrolysis of the benzazepine derivative readily cleaves the amide bond, affording a keto derivative of a 1,2-substituted adamantane ε-amino acid in high yield. This subsequent transformation highlights the utility of the photochemical domino reaction in accessing densely functionalized adamantane derivatives.

PrecursorReaction TypeProductKey Features
N-(1-adamantyl)phthalimideDomino Photochemistry (γ-H abstraction)This compound-Benzazepine derivativeTwo consecutive intramolecular H-transfers; forms a hexacyclic system.
This compound-BenzazepineBase Hydrolysis1,2-substituted adamantane ε-amino acidCleavage of the amide bond to reveal keto and amino acid functionalities.

Formation of Oxygenated Derivatives

The synthesis of oxygenated derivatives of adamantane homologues, such as protoadamantane, provides established routes to introduce hydroxyl groups, which can be precursors to other functionalities. For instance, the reduction of protoadamantan-4-one with lithium aluminum deuteride (LiAlD₄) yields a mixture of endo- and exo-protoadamantan-4-ol-d₄. The exo-isomer, in particular, undergoes rapid rearrangement under acidic conditions to furnish adamantan-2-ol-d₁. This rearrangement is driven by the relief of strain and the formation of a more stable 2-adamantyl cation, which is then trapped by water. mdpi.com

Similarly, the reaction of protoadamantan-4-one with Grignard reagents, such as methylmagnesium iodide (MeMgI), produces 4-methyl-protoadamantan-4-ol derivatives. mdpi.com These alcohols can then be subjected to acid-catalyzed rearrangement to yield the corresponding 1-methyladamantan-2-ol. These established transformations of the protoadamantane core, a close structural relative and synthetic precursor to this compound, demonstrate viable strategies for accessing oxygenated adamantane scaffolds. The introduction of a hydroxyl group opens avenues for further derivatization, such as etherification or oxidation.

Regioselective Functionalization of Adamantane Scaffolds

Achieving regioselectivity in the functionalization of the this compound scaffold is crucial for the synthesis of well-defined derivatives. The inherent structure of the molecule, with its distinct bridgehead and methylene positions, offers opportunities for selective reactions.

Strategies for regioselective functionalization often rely on the transformation of precursors like protoadamantan-4-one. The reaction of this ketone with methylmagnesium iodide yields a mixture of endo- and exo-4-methyl-protoadamantan-4-ols. mdpi.com These alcohols can be subjected to a variety of conditions to produce different 1,2-disubstituted adamantane derivatives with high regioselectivity. For example, treatment with ethereal hydrobromic acid leads to the formation of the 2-bromo derivative, while the Ritter reaction affords the corresponding 2-acetamido derivative, which can be subsequently hydrolyzed to the 2-amino compound. mdpi.com This sequence of reactions demonstrates how functional groups can be selectively installed at the C2 position of the adamantane core by leveraging the reactivity of the protoadamantane intermediate.

Impact of Substituents on Structural and Electronic Properties

The introduction of substituents onto the adamantane framework or related strained polycyclic systems can significantly alter their reactivity and stability. The gem-dimethyl group, in particular, is known to exert a profound influence through the Thorpe-Ingold effect.

Gem-Dimethyl Substituent Effects on Propellane Reactivity

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular ring-closing reactions due to steric compression. wikipedia.orglucp.netnih.gov When two methyl groups are attached to the same carbon atom in a chain connecting two reactive centers, the angle between these bulky groups increases, which in turn decreases the internal angle between the bonds leading to the reactive termini. wikipedia.orglucp.net This geometric constraint brings the reactive groups into closer proximity, increasing the probability of them adopting a conformation suitable for cyclization and thus accelerating the reaction rate. wikipedia.orgchem-station.com

This principle is highly relevant to the reactivity of strained systems like propellanes, which are structurally related to the bridged framework of this compound. A study on 2,4-(dimethylmethano)-2,4-didehydroadamantane, a dimethyl-substituted propellane analogue, provides insight into these effects. irb.hr The presence of the gem-dimethyl group on the methano bridge influences the stability and reactivity of the highly strained central bond of the propellane core. The steric repulsion between the methyl groups can pre-distort the molecule into a conformation that facilitates reactions involving the central bond, such as additions or insertions. This phenomenon, where increased steric hindrance promotes intramolecular processes, is a key consideration in the design and synthesis of functionalized polycyclic cage compounds. wikipedia.orgnih.gov

Homogeneous Functionalization Approaches

Homogeneous catalysis offers a powerful tool for the direct functionalization of C-H bonds, providing an efficient alternative to multi-step synthetic sequences that require pre-functionalized substrates. Transition metal catalysts, particularly those based on palladium and rhodium, are prominent in this field.

While specific applications of homogeneous catalysis directly on the this compound substrate are not extensively documented, established methods for related polycyclic and alicyclic systems demonstrate the potential of this approach. For instance, palladium-catalyzed C(sp³)–H functionalization has been successfully applied to tropane derivatives, which, like this compound, are rigid, bridged systems. mst.edunih.gov In these reactions, a palladium catalyst can achieve transannular C-H activation, leading to arylation or acetoxylation at specific sites within the cage structure. mst.edunih.gov

Similarly, rhodium-catalyzed C-H activation is a versatile method for forming C-C bonds. nih.govnih.govescholarship.orgsnnu.edu.cnrsc.org These catalysts can operate via chelation-assisted pathways, where a directing group guides the metal to a specific C-H bond for activation and subsequent coupling with various partners like alkenes or imines. nih.govescholarship.org The principles of these homogeneous catalytic systems could conceivably be adapted for the regioselective functionalization of the C-H bonds within the this compound framework, offering a streamlined route to novel derivatives.

Stereochemical Aspects and Chiral Studies

Chirality in Adamantane (B196018) and its Structural Analogues

Adamantane itself is a highly symmetrical and achiral molecule. However, the substitution pattern on its cage-like structure can lead to the emergence of chirality. The introduction of four different substituents at the bridgehead positions results in a chiral molecule. More pertinent to the case of 2,4-methanoadamantane, 1,2-disubstituted adamantane derivatives are inherently chiral. nih.govmdpi.com this compound can be considered a 1,2-disubstituted adamantane where the substituents are formally a methylene (B1212753) group that bridges the C2 and C4 positions. This fusion of a cyclopropane (B1198618) ring onto the adamantane skeleton removes the plane of symmetry that would otherwise bisect the C1-C2 bond, thus rendering the molecule chiral.

The chirality of adamantane derivatives is a consequence of the three-dimensional arrangement of substituents on the rigid cage. The lack of free rotation around the carbon-carbon bonds of the adamantane core ensures that the stereocenters are configurationally stable. In the broader context of adamantane analogues, the introduction of heteroatoms into the cage or the fusion of additional rings can also lead to chiral structures, each with its unique stereochemical properties. The inherent rigidity of these systems makes them excellent models for studying the effects of chirality on molecular interactions.

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of chiral molecules is a central theme in modern organic chemistry. For adamantane derivatives, several stereoselective synthetic strategies have been developed. While specific diastereoselective or enantioselective syntheses of this compound are not extensively documented in the literature, general approaches to chiral adamantanes can provide a conceptual framework.

One of the known synthetic routes to 1,2-methanoadamantane (an alternative name for this compound) involves a Wurtz coupling of 2-halo-1-(halomethyl)adamantane precursors. nih.gov This classical method, however, does not typically offer significant stereocontrol, leading to racemic mixtures of the chiral product.

For other adamantane systems, enantioselective approaches have been more thoroughly explored. These include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. For instance, four-directional enantioselective cyclopropanation reactions have been employed in the synthesis of adamantane derivatives functionalized with chiral cyclopropyl (B3062369) residues. imperial.ac.ukimperial.ac.uk Such methodologies, while not directly applied to this compound, highlight the potential for developing enantioselective routes to this and related chiral adamantanes. The development of a stereoselective synthesis of this compound would likely involve the use of chiral reagents or catalysts to control the formation of the cyclopropane ring or the adamantane core itself.

Analysis of Stereoisomers and Their Formation Pathways

A molecule with n stereocenters can have up to 2n stereoisomers. In the case of this compound, the presence of stereogenic centers gives rise to a pair of enantiomers. The analysis and separation of these stereoisomers are crucial for understanding their distinct properties.

The formation of stereoisomers in the synthesis of this compound would depend on the reaction mechanism. Non-stereoselective syntheses, such as the aforementioned Wurtz coupling, would be expected to produce a racemic mixture, meaning equal amounts of the two enantiomers. A diastereoselective reaction, on the other hand, would yield an unequal mixture of diastereomers if a substrate with a pre-existing stereocenter were used. Similarly, an enantioselective synthesis would produce an excess of one enantiomer over the other.

The characterization and differentiation of stereoisomers are typically achieved using a variety of analytical techniques. For enantiomers, which have identical physical properties in an achiral environment, chiral chromatography (e.g., gas chromatography or high-performance liquid chromatography with a chiral stationary phase) is a common method for separation and analysis. Spectroscopic techniques in a chiral environment, such as NMR with chiral shift reagents, can also be used to distinguish between enantiomers.

Dynamic Stereochemistry and Conformational Exchange

The concept of dynamic stereochemistry involves the study of the interconversion of stereoisomers, often through conformational changes. Adamantane and its derivatives are known for their rigid structures, which significantly restricts their conformational freedom. researchgate.net This rigidity is a key feature that makes them attractive scaffolds in various applications.

For this compound, the fused cyclopropane ring further constrains the adamantane cage, making it even more rigid than the parent molecule. As a result, significant conformational exchange processes are not expected to be a prominent feature of the this compound system under normal conditions. The energy barriers for any potential ring-flipping or bond-rotation processes would be prohibitively high.

However, in more flexible adamantane derivatives, such as those with long-chain substituents, conformational analysis becomes more relevant. Studies on adamantane-substituted amides, for example, have investigated the dynamics of amide bond rotation. nih.gov These studies, while not directly applicable to the rigid core of this compound, illustrate the types of dynamic stereochemical phenomena that can be observed in more complex adamantane-containing molecules. The conformational rigidity of this compound itself means that its stereochemical integrity is well-defined and not subject to facile interconversion.

Spectroscopic Methods for Stereochemical Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis. Spectroscopic methods that are sensitive to chirality play a vital role in this regard. Electronic Circular Dichroism (ECD) is a powerful technique for elucidating the stereochemistry of chiral compounds. researchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule. For a chiral molecule like this compound, even though it lacks a traditional chromophore, it may exhibit a measurable ECD spectrum in the vacuum ultraviolet region.

Intermolecular Interactions and Supramolecular Chemistry

Analysis of Weak Intermolecular Forces in Crystalline States

The crystalline state of molecular compounds is governed by a delicate balance of weak intermolecular forces. For nonpolar hydrocarbons like 2,4-methanoadamantane, the primary forces at play are London dispersion forces, which are transient electrostatic attractions arising from temporary fluctuations in electron density. The shape and symmetry of the molecule are critical in determining the efficiency of crystal packing and the cumulative strength of these interactions.

Upon cooling to 208 K (-65 °C), adamantane (B196018) undergoes a first-order phase transition to an ordered, tetragonal phase. wikipedia.org In this phase, the molecules are locked into one of two mutually perpendicular orientations, and the intermolecular forces become more defined. The interactions are primarily numerous, albeit weak, C-H···H-C contacts that collectively stabilize the crystal lattice. It is highly probable that this compound, due to its lower symmetry but still compact, caged structure, would exhibit similar behavior, dominated by dispersion forces and potentially forming a plastic crystalline phase.

As a pure hydrocarbon, this compound cannot form C-H···O hydrogen bonds by itself. Such interactions would only be possible if it were co-crystallized with an oxygen-containing molecule, where the adamantane scaffold would act as the C-H bond donor. wikipedia.org

The concept of the C-H group acting as a hydrogen bond donor is well-established, particularly when the carbon is attached to electron-withdrawing groups, though it can occur even in simple hydrocarbons. nih.govrsc.org These bonds are characterized by a C···O distance typically less than 3.2 Å and a C-H···O angle greater than 90°. wikipedia.org In the context of adamantane derivatives that contain oxygen, such as adamantane-linked esters or triazoles, C-H···O interactions have been shown to play a significant role in stabilizing the crystal packing. nih.gov For instance, studies on adamantane-based esters have revealed various C-H···O contacts that dictate the supramolecular architecture. nih.gov While no such co-crystal structures have been reported for this compound, its framework possesses numerous C-H bonds that could engage in such interactions with suitable hydrogen bond acceptors.

Computational Methods for Quantifying Interaction Energies (e.g., QTAIM, NCI, SAPT)

To understand the nature and strength of intermolecular forces, several computational methods are employed. These techniques analyze the electron density and calculate interaction energies, providing a deeper understanding than what can be inferred from geometric criteria alone.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ). amercrystalassn.org The presence of a "bond path" and a bond critical point (BCP) between two atoms is generally interpreted as evidence of an interaction. uni-muenchen.depitt.edu For weak interactions like those found in hydrocarbon crystals, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are small, indicative of closed-shell interactions (i.e., van der Waals forces). researchgate.net

Non-Covalent Interaction (NCI) Index: The NCI index is a method used to visualize weak intermolecular interactions in real space. It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the density allows for the identification of regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. These regions are then mapped onto the molecular structure, providing a clear, color-coded image of non-covalent contacts.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for directly calculating the interaction energy between molecules. A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This decomposition is invaluable for understanding the fundamental nature of the forces holding the molecules together. For a nonpolar molecule like this compound, a SAPT analysis would be expected to show that the dispersion component is by far the most significant contributor to the attractive forces, countered by the exchange-repulsion term.

While these methods have been applied to various adamantane derivatives to characterize their interactions researchgate.net, specific computational studies on the this compound dimer or crystal are not available in the literature.

Theoretical Models for Molecular Packing and Association

Predicting the crystal structure of a molecule from its chemical formula alone is a major challenge in chemistry. nih.gov Theoretical models for molecular packing often rely on minimizing the lattice energy, considering the sum of all intermolecular interactions. For molecules like adamantane and its isomers, the high degree of conformational rigidity simplifies the problem, as one does not need to account for multiple conformers.

The packing of adamantane is a well-studied example. Its tendency to form a plastic, face-centered cubic phase at room temperature is attributed to its near-spherical shape. wikipedia.org The principle of close packing, which states that molecules will arrange themselves to minimize empty space, is a dominant factor. The transition to an ordered tetragonal phase at low temperatures demonstrates the influence of optimizing weaker, directional C-H···H-C contacts when thermal energy is reduced.

Computational studies modeling the association of adamantane molecules have shown that cluster growth initially follows an icosahedral packing scheme, transitioning to a face-centered cubic structure for clusters larger than 14 molecules. This highlights how intermolecular forces direct the self-assembly from the nanoscale upwards. It is reasonable to assume that this compound, being a rigid, caged hydrocarbon, would also be governed by the principle of close packing, though its lower symmetry compared to adamantane would likely lead to a more complex phase behavior and potentially a lower tendency to form a disordered plastic phase.

Considerations for Supramolecular Assembly involving Adamantane Scaffolds

The adamantane cage is a highly valued building block, or "scaffold," in supramolecular chemistry and crystal engineering. nih.gov Its utility stems from several key properties:

Rigidity and Shape Persistence: The adamantane unit is exceptionally rigid. This ensures that the three-dimensional geometry of a supramolecular assembly is well-defined and predictable.

Lipophilicity: The hydrocarbon nature of the cage makes it lipophilic (hydrophobic), which is a primary driving force for association in aqueous media. This "hydrophobic effect" is central to its use in host-guest chemistry.

Defined Geometry for Functionalization: Adamantane has specific bridgehead (tertiary C-H) and bridge (secondary CH₂) positions that can be selectively functionalized. This allows for the precise placement of interaction sites (e.g., hydrogen bond donors/acceptors, charged groups) on the rigid scaffold.

A prominent application of the adamantane scaffold is in host-guest systems. The adamantyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin and cucurbit[n]urils, forming stable inclusion complexes with high association constants. This predictable and strong interaction has been widely exploited for creating drug delivery systems, molecular machines, and self-assembling hydrogels. The adamantane moiety acts as a reliable "supramolecular anchor," connecting different components of a larger assembly through non-covalent host-guest interactions.

In crystal engineering, the bulk and shape of the adamantane group can be used to control the packing of molecules in the solid state, for instance, by preventing dense π-stacking of aromatic units or by creating porous structures through the inefficient packing of its bulky, globular shape.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,4-methanoadamantane, and how do experimental conditions influence product yield?

  • Methodological Answer : The primary synthetic routes include:

  • Ring contraction of 4-diazoethanoadamantane-3-one (14) : Photolysis of diazo compound 14 yields this compound-3-endo-carboxylic acid (15n), followed by decarboxylation via tert-butyl perester (17) to produce this compound (1). Yield optimization requires precise control of photolysis duration and temperature to minimize side reactions .
  • Intramolecular [2+2] cycloaddition : Ketene intermediate 8 undergoes cycloaddition to form 2,4-methanoprotoadamantane-11-one (20), which is reduced via Wolf-Kishner or tosylhydrazone pathways. This method emphasizes steric constraints and requires inert conditions to prevent ketene dimerization .
    • Data Table :
Synthesis RouteKey IntermediateYield (%)Critical Parameters
Ring contraction (14 → 1)15n27–64%Photolysis intensity, temperature
Cycloaddition (8 → 20 → 4)2027–64%Solvent polarity, inert atmosphere

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for distinguishing bridgehead protons and carbons. For example, this compound (1) exhibits distinct signals for C(3)-endo protons due to strain-induced deshielding .
  • Gas Chromatography (GLC) : Retention times differentiate structural isomers (e.g., this compound vs. 2,4-methanoprotoadamantane), as seen in studies where GLC confirmed structural assignments .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (e.g., in intermediate 20) verify ketone reduction completeness .

Q. What are the key reactivity patterns of this compound in functionalization reactions?

  • Methodological Answer :

  • Decarboxylation : The tert-butyl perester method (17 → 1) avoids retro-Diels-Alder side reactions, requiring radical-stabilizing solvents like benzene .
  • Reduction : Wolf-Kishner reduction of ketone 20 to hydrocarbon 4 necessitates prolonged reflux in ethanol with hydrazine, monitored by TLC to track intermediate hydrazones .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., carbene insertion vs. H-migration) impact the synthesis of this compound?

  • Methodological Answer :

  • Carbene Insertion Challenges : Attempts to synthesize 1 via 2-adamantylcarbene (5) led to H-migration and ring expansion byproducts (e.g., methyne adamantanane (11)). Mitigation strategies include using electron-deficient carbene precursors and low-temperature photolysis .
  • Byproduct Analysis : GC-MS and fractional crystallization isolate minor products, while computational modeling (DFT) predicts transition states to optimize pathway selectivity .

Q. How can researchers resolve contradictions in spectral data interpretation for strained polycyclic derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography with NMR/IR to resolve ambiguities. For example, GLC retention times confirmed structural differences between 1 and 4 when NMR signals overlapped .
  • Dynamic NMR (DNMR) : Probe fluxional behavior in strained systems, such as bridgehead proton exchange rates, to assign stereochemistry .

Q. What experimental protocols ensure the stability of this compound derivatives during storage and analysis?

  • Methodological Answer :

  • Storage Conditions : Derivatives with labile functional groups (e.g., ketones) require argon atmospheres and desiccants to prevent oxidation or hydrolysis .
  • Stability Testing : Accelerated degradation studies (e.g., exposure to UV light, humidity) coupled with HPLC monitoring identify decomposition pathways .

Q. What computational models are validated for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate strain energy distribution in the tetracyclic framework to predict thermal stability .
  • DFT Calculations : Optimize geometries for intermediates (e.g., carbene 5) to rationalize reaction outcomes and guide synthetic redesign .

Q. How can novel this compound derivatives be designed for photochemical applications?

  • Methodological Answer :

  • Photoreactive Moieties : Introduce alkyne or azide groups (e.g., 1-(phenylethynyl)adamantane) for [2+2] cycloadditions, monitored by UV-vis spectroscopy to track reaction progress .
  • Triplet Energy Transfer : Use sensitizers like 4CzIPN to enable energy transfer pathways, optimizing solvent polarity and light wavelength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.